5-(2-Chloroethyl)-1H-tetrazole

Description

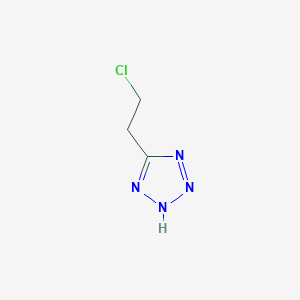

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCWPFTAAUGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362539 | |

| Record name | 5-(2-Chloroethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-46-9 | |

| Record name | 5-(2-Chloroethyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloroethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-1H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile properties of the tetrazole ring, which can act as a bioisostere for carboxylic acids. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical structure, and predicted properties. Furthermore, this guide outlines a representative experimental protocol for its synthesis and characterization, based on established methods for analogous 5-substituted tetrazoles. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole moiety is a key functional group in a number of pharmaceutical agents, often serving as a metabolically stable isostere of a carboxylic acid group, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, possesses a reactive chloroethyl side chain, making it a potentially valuable building block for the synthesis of more complex molecules and novel drug candidates. Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and development.

Physicochemical Properties

Currently, detailed experimentally determined physicochemical data for this compound is limited in publicly accessible literature. The following tables summarize key identifiers and predicted properties for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18755-46-9 |

| Molecular Formula | C₃H₅ClN₄ |

| Molecular Weight | 132.55 g/mol |

| Canonical SMILES | C1=NNN=C1CCCl |

| InChI Key | YZQCWPFTAAUGPS-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Melting Point | 100-105 °C | ChemicalBook[1] |

| Boiling Point | 298.4 ± 42.0 °C | ChemicalBook[1] |

| Density | 1.446 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 4.0 ± 0.10 | ChemicalBook[1] |

| logP (XLogP3) | 0.4 | ECHEMI |

| Solubility | Moderate solubility in polar organic solvents. | CymitQuimica[2] |

| Physical State | Solid at room temperature. | CymitQuimica[2] |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize this compound from 3-chloropropionitrile and sodium azide.

Materials:

-

3-Chloropropionitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂) (for quenching)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropropionitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully acidify the mixture with aqueous HCl to pH ~2.

-

Add a solution of sodium nitrite to quench any residual azide.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl protons, likely two triplets.

-

¹³C NMR: The carbon NMR spectrum should display peaks for the two carbons of the ethyl group and the carbon of the tetrazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the tetrazole ring (around 3000-3400 cm⁻¹), C-H bonds, and the C=N and N=N bonds of the tetrazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (132.55 g/mol ) and provide information about its fragmentation pattern.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

General Experimental Workflow

Caption: General workflow for synthesis and characterization.

Logical Relationship in Drug Discovery

Caption: Role in a typical drug discovery cascade.

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a summary of its predicted characteristics and a representative protocol for its synthesis and characterization. This information serves as a starting point for researchers to further explore the chemistry and biological activity of this and related tetrazole derivatives. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 5-(2-Chloroethyl)-1H-tetrazole (CAS: 18755-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-1H-tetrazole is a heterocyclic organic compound that belongs to the tetrazole family. The tetrazole ring is a five-membered aromatic system composed of four nitrogen atoms and one carbon atom. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to the tetrazole group's ability to act as a bioisosteric replacement for the carboxylic acid functionality. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles of drug candidates. The presence of a reactive 2-chloroethyl side chain at the 5-position of the tetrazole ring makes this compound a valuable and versatile building block in the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its utility extends to the development of novel compounds in agrochemicals and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 100-105 °C. It is characterized by the molecular formula C₃H₅ClN₄ and a molecular weight of 132.55 g/mol .[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18755-46-9 | [1] |

| Molecular Formula | C₃H₅ClN₄ | [1] |

| Molecular Weight | 132.55 g/mol | [1] |

| Appearance | Solid, Crystalline | |

| Melting Point | 100-105 °C | |

| Boiling Point | 298.4±42.0 °C (Predicted) | |

| Density | 1.446±0.06 g/cm³ (Predicted) | |

| pKa | 4.0±0.10 (Predicted) |

Synthesis

The most common and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. For this compound, the logical precursor is 3-chloropropionitrile.

General Experimental Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles

This protocol describes a general method for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, which can be adapted for the synthesis of this compound.

Materials:

-

Nitrile (e.g., 3-chloropropionitrile)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂, SnCl₂)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), water, or an alcohol like isopropanol)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the nitrile (1 equivalent) is dissolved in the chosen solvent.

-

Sodium azide (1.1-1.5 equivalents) and the catalyst (e.g., ammonium chloride, 1.1-1.5 equivalents) are added to the solution.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If the reaction is performed in an organic solvent, it is often diluted with water.

-

The mixture is then acidified to a pH of approximately 2-3 with hydrochloric acid to protonate the tetrazole ring. This typically results in the precipitation of the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | A triplet around 3.3-3.8 ppm for the methylene group adjacent to the tetrazole ring and a triplet around 3.8-4.2 ppm for the methylene group adjacent to the chlorine atom. A broad singlet for the N-H proton of the tetrazole ring may be observed at a lower field (δ > 10 ppm), though it is often not observed due to exchange with residual water in the solvent. |

| ¹³C NMR | A signal for the carbon of the tetrazole ring (C5) is expected in the range of 150-160 ppm. Signals for the ethyl chain carbons would appear further upfield. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (broad, ~3000-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for 5-substituted tetrazoles is the loss of a molecule of nitrogen (N₂). |

Applications in Drug Development and Medicinal Chemistry

The tetrazole ring is a well-established pharmacophore in medicinal chemistry. Its acidic nature, comparable to that of a carboxylic acid, allows it to participate in similar biological interactions, such as hydrogen bonding and salt bridge formation with biological targets. The key advantage of the tetrazole moiety is its improved metabolic stability and bioavailability compared to the carboxylic acid group.

This compound serves as a valuable starting material for the synthesis of a variety of biologically active molecules. The chloroethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular scaffolds. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound could potentially be investigated for a range of therapeutic areas, including but not limited to:

-

Antihypertensive agents: Many angiotensin II receptor blockers (ARBs) incorporate a tetrazole ring.

-

Anticancer agents: Tetrazole-containing compounds have shown promise as anticancer agents through various mechanisms.

-

Antimicrobial agents: The tetrazole scaffold is present in several antibacterial and antifungal compounds.

-

Anti-inflammatory agents: Tetrazole derivatives have been explored for their anti-inflammatory properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Chloroethyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Chloroethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, predicted analytical data for characterization, and essential safety protocols.

Introduction

This compound is a substituted tetrazole derivative. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a reactive chloroethyl side chain provides a valuable handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antihypertensive, and anticancer properties.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[1][2] For the synthesis of this compound, the reaction involves the treatment of 3-chloropropionitrile with sodium azide, often in the presence of a catalyst and a suitable solvent.

A plausible synthetic route is also described in a patent (CN101805306A), which starts from 3-hydroxypropionitrile, followed by protection, chlorination, and deprotection steps. However, the direct cycloaddition from 3-chloropropionitrile is a more straightforward approach.

General Synthesis Workflow

Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative procedure based on established methods for tetrazole synthesis.[3][4][5]

Materials:

-

3-Chloropropionitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride

-

Water or Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloropropionitrile (1 equivalent), sodium azide (1.1-1.5 equivalents), and a catalyst such as zinc bromide (1 equivalent) or triethylamine hydrochloride (1.1-1.5 equivalents).

-

Solvent Addition: Add the chosen solvent, either water or DMF, to the flask. The use of water is often preferred for safety and environmental reasons.[6]

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to over 24 hours depending on the specific conditions.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

If DMF was used as the solvent, dilute the mixture with water.

-

Carefully acidify the aqueous solution to a pH of approximately 2-3 with hydrochloric acid. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.

-

The product may precipitate upon acidification. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Safety Precautions:

-

Sodium azide is highly toxic and can be explosive, especially in contact with heavy metals or acids. [8][9][10][11][12] Handle with extreme care in a well-ventilated fume hood.

-

Use non-metal spatulas and avoid contact with metal surfaces.[12]

-

The acidification step must be performed slowly and with caution to minimize the formation of hydrazoic acid.[6]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₃H₅ClN₄ |

| Molecular Weight | 132.55 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents |

Predicted Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts can be performed using computational methods.[13][14][15] The following are estimated values.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Triplet | 2H | -CH₂-Cl | |

| ~3.2 - 3.4 | Triplet | 2H | Tetrazole-CH₂- | |

| Broad singlet | 1H | N-H of tetrazole |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C5 of tetrazole | |

| ~40 - 45 | -CH₂-Cl | |

| ~25 - 30 | Tetrazole-CH₂- |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[16][17][18][19][20]

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | N-H stretching (H-bonded) | |

| ~2950 | Medium | C-H stretching (aliphatic) | |

| 1600 - 1450 | Medium | N=N and C=N stretching in ring | |

| ~1100 | Medium | Tetrazole ring vibrations | |

| ~750 | Strong | C-Cl stretching |

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[21][22][23][24][25]

| Mass Spectrometry (Predicted) | m/z Ratio | Possible Fragment Ion |

| 132/134 | [M]⁺ (Molecular ion, Cl isotopes) | |

| 104/106 | [M - N₂]⁺ | |

| 97 | [M - Cl]⁺ | |

| 69 | [M - Cl - N₂]⁺ |

Logical Relationships in Synthesis

The core of the synthesis is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.

Potential Applications and Future Directions

While specific biological data for this compound is not widely published, its structural motifs suggest potential for exploration in several areas of drug discovery. The tetrazole core is a key feature in several approved drugs, and the chloroethyl group allows for facile derivatization to generate libraries of compounds for screening. Future research could focus on synthesizing a range of derivatives and evaluating their activity in assays related to cancer, infectious diseases, and inflammatory conditions.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and to conduct thorough analytical characterization to confirm the identity and purity of the synthesized compound.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. uvic.ca [uvic.ca]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. IR Absorption Table [webspectra.chem.ucla.edu]

- 18. eng.uc.edu [eng.uc.edu]

- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. lifesciencesite.com [lifesciencesite.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uni-saarland.de [uni-saarland.de]

- 24. m.youtube.com [m.youtube.com]

- 25. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of 5-(2-Chloroethyl)-1H-tetrazole: A Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for 5-(2-Chloroethyl)-1H-tetrazole could not be located. The data presented in this guide is therefore predicted based on the known chemical structure and established principles of spectroscopic analysis for analogous tetrazole and chloroalkane compounds.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, targeting researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features: a tetrazole ring and a 2-chloroethyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~15-16 | Singlet (broad) | 1H | N-H of tetrazole ring |

| ~3.9 - 4.1 | Triplet | 2H | -CH₂-Cl |

| ~3.3 - 3.5 | Triplet | 2H | Tetrazole-CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C5 of tetrazole ring |

| ~40 | -CH₂-Cl |

| ~28 | Tetrazole-CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Medium-Broad | N-H stretch |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1640-1550 | Medium | N=N stretch, C=N stretch (ring) |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1100-1000 | Strong | C-N stretch |

| 750-650 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 132/134 | [M]⁺˙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 104/106 | [M - N₂]⁺˙ |

| 97 | [M - Cl]⁺ |

| 83 | [M - CH₂Cl]⁺ |

| 55 | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of tetrazole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Jeol, 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-16 ppm for this compound), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for carbon nuclei in the molecule (e.g., 0-170 ppm).

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer or Bruker).

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS), with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography and then introduced into the ESI source.

-

Ionization: Ionize the sample molecules. EI is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered in the analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Tautomerism in 5-Substituted-1H-Tetrazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-substituted-1H-tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Understanding the tautomeric equilibrium between the 1H- and 2H-forms is crucial for predicting molecular properties, biological activity, and for the rational design of new therapeutic agents. This document details the quantitative aspects of this equilibrium, outlines the key experimental and computational methodologies used in its study, and provides visual representations of the underlying principles and workflows.

Introduction to Tautomerism in 5-Substituted-1H-Tetrazoles

5-Substituted-1H-tetrazoles can exist as two principal tautomers: the 1H-tetrazole and the 2H-tetrazole.[2][3][4] This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the tetrazole ring. The position of this equilibrium is a delicate balance influenced by several factors, including the electronic nature of the substituent at the 5-position, the polarity of the solvent, temperature, and the physical state (solution, solid, or gas phase).[3][5]

In solution, the 1H- and 2H-tautomers are in a dynamic equilibrium.[3] Generally, the 1H-tautomer is the predominant form in polar solvents, while the 2H-tautomer is more stable in the gas phase and nonpolar solvents.[4] The tautomeric state significantly impacts the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn modulate its interaction with biological targets.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers: KT = [2H-tautomer] / [1H-tautomer]. A comprehensive understanding of the factors governing this constant is essential for drug design.

Computational Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. The tables below summarize calculated relative energies and dipole moments for a series of 5-substituted tetrazoles.

Table 1: Calculated Relative Energies of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles in the Gas Phase

| Substituent (R) | Calculation Method | Relative Energy (kcal/mol) of 1H vs. 2H | Reference |

| -H | DFT/B3LYP/6-31G | 2.07 | [6] |

| -CH3 | DFT/B3LYP/6-31G | 2.11 | [6] |

| -C(CH3)3 | DFT/B3LYP/6-31G | Not Specified | [5] |

| -Ph | DFT/B3LYP/6-31G | 2.99 | [6] |

| -Cl | DFT/B3LYP/6-31G | Not Specified | [5][7] |

| -CF3 | DFT/B3LYP/6-31G | Not Specified | [5] |

| -NO2 | DFT/B3LYP/6-31G | 2.99 | [6] |

| -NH2 | DFT/B3LYP/6-31G | 3.01 | [6] |

| -OH | DFT/B3LYP/6-31G | 1.81 | [6] |

| -COOH | DFT/B3LYP/6-31G | 1.98 | [6] |

| -C2H5 | DFT/B3LYP/6-31G* | 2.61 | [6] |

Note: Positive values indicate that the 2H-tautomer is more stable in the gas phase.

Table 2: Calculated Dipole Moments of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles

| Substituent (R) | Tautomer | Calculation Method | Dipole Moment (Debye) | Reference |

| -H | 1H | DFT/B3LYP/6-31G | 5.23 | [2] |

| -H | 2H | DFT/B3LYP/6-31G | 2.13 | [2] |

| -CH3 | 1H | DFT/B3LYP/6-31G | 5.43 | [2] |

| -CH3 | 2H | DFT/B3LYP/6-31G | 2.21 | [2] |

| -NH2 | 1H | DFT/B3LYP/6-31G | 5.86 | [2] |

| -NH2 | 2H | DFT/B3LYP/6-31G | 3.24 | [2] |

| -NO2 | 1H | DFT/B3LYP/6-31G | 2.13 | [2] |

| -NO2 | 2H | DFT/B3LYP/6-31G | 4.96 | [2] |

Note: The higher dipole moment of the 1H-tautomer explains its stabilization in polar solvents.

Experimental Data

Experimentally determined tautomeric equilibrium constants (KT) and pKa values provide crucial validation for computational models and a direct measure of tautomeric preference in solution.

Table 3: Experimental Tautomeric Equilibrium Constants (KT = [2H]/[1H]) for 5-Substituted Tetrazoles in Various Solvents

| Substituent (R) | Solvent | KT | Method | Reference |

| -CH3 | Gas Phase | ~4.2 - 5.2 | Photoelectron Spectroscopy | [7] |

| -Ph | DMSO-d6 | 0.25 | 1H NMR | [5] |

| -Ph | CD3OD | 0.33 | 1H NMR | [5] |

| -Ph | Acetone-d6 | 0.43 | 1H NMR | [5] |

| -N(CH3)2 | DMSO-d6 | 0.11 | 1H NMR | [5] |

| -N(CH3)2 | CD3OD | 0.15 | 1H NMR | [5] |

| -N(CH3)2 | Acetone-d6 | 0.20 | 1H NMR | [5] |

Note: A KT value less than 1 indicates that the 1H-tautomer is the major species in that solvent.

Table 4: pKa Values of 5-Substituted-1H-Tetrazoles in Aqueous Solution

| Substituent (R) | pKa | Reference |

| -H | 4.70 | [8] |

| -CH3 | 5.50 | [8] |

| -C2H5 | 5.59 | [8] |

| -CH2CH2- | 4.42, 5.74 | [8] |

| -Ph | 4.83 | [8] |

Experimental and Computational Protocols

Synthesis of 5-Substituted-1H-Tetrazoles

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[9]

General Protocol:

-

Reactants: An appropriate organic nitrile, sodium azide, and a Lewis acid catalyst (e.g., zinc chloride, ammonium chloride) are used.[9]

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is commonly employed.[9]

-

Reaction Conditions: The reaction mixture is typically heated at elevated temperatures (e.g., 120-150 °C) for several hours.[9] Microwave-assisted synthesis can significantly reduce reaction times.[3]

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the tetrazolate anion. The product is then isolated by filtration or extraction.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5][10]

Methodology:

-

Sample Preparation: A solution of the 5-substituted-1H-tetrazole is prepared in a deuterated solvent of choice.

-

Data Acquisition: 1H, 13C, and 15N NMR spectra are acquired. The chemical shifts of the ring atoms, particularly the carbon at the 5-position and the ring nitrogens, are sensitive to the tautomeric form.

-

Quantitative Analysis: The ratio of the two tautomers can be determined by integrating the signals corresponding to each tautomer in the 1H NMR spectrum, provided that the signals are well-resolved and the exchange rate is slow on the NMR timescale. In cases of fast exchange, the observed chemical shifts are a weighted average of the shifts of the individual tautomers, and more complex analyses, such as low-temperature NMR, may be required.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of the proton in the solid state, thus identifying the predominant tautomer in the crystal lattice.[8]

Methodology:

-

Crystal Growth: Single crystals of the 5-substituted-1H-tetrazole are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions. The location of the hydrogen atom on the tetrazole ring confirms the tautomeric form present in the solid state.

Computational Chemistry

Computational methods, primarily DFT, are used to model the tautomeric equilibrium and predict the relative stabilities and properties of the tautomers.

Methodology:

-

Structure Optimization: The geometries of both the 1H- and 2H-tautomers are optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Zero-point vibrational energy corrections are typically included.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM).

-

Property Calculation: Other properties, such as dipole moments and NMR chemical shifts, can also be calculated to aid in the interpretation of experimental data.

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the 1H- and 2H-forms of a 5-substituted tetrazole.

Factors Influencing Tautomerism

Caption: Key factors influencing the tautomeric equilibrium of 5-substituted tetrazoles.

Experimental Workflow for Tautomer Analysis

Caption: A typical experimental and computational workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 5-substituted-1H-tetrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern the 1H- and 2H-tautomeric equilibrium is paramount for the rational design of molecules with desired properties. This guide has provided a consolidated resource of quantitative data, detailed experimental and computational methodologies, and clear visual aids to support researchers in this field. The interplay of substituent effects, solvent polarity, and physical state creates a complex but predictable system that can be effectively studied using a combination of modern analytical and computational techniques. Further research into expanding the library of experimental tautomeric equilibrium constants for a wider range of substituents and solvent systems will continue to refine our understanding and predictive capabilities in this important area of heterocyclic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [growingscience.com]

- 9. scielo.org.za [scielo.org.za]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(2-Chloroethyl)-1H-tetrazole: History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chloroethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the known history and discovery of its synthetic precursors, outlines a detailed experimental protocol for its synthesis, and presents its key physicochemical and spectroscopic data. The synthesis involves a multi-step process beginning with the formation of a hydroxyethyl-tetrazole intermediate, followed by chlorination. This guide also includes a discussion on the potential biological significance of this compound, drawing inferences from the activities of structurally related tetrazole derivatives. Diagrams illustrating the synthetic pathway and a summary of quantitative data are provided to facilitate understanding and application in a research and development setting.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and planar structures. The tetrazole moiety is found in several marketed drugs, highlighting its significance in drug design and development. This compound is a functionalized tetrazole that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive chloroethyl group allows for various nucleophilic substitution reactions, making it a versatile building block for the introduction of the tetrazole scaffold into diverse molecular architectures. This guide aims to provide a detailed technical resource on the history, synthesis, and properties of this compound for professionals in the field of chemical and pharmaceutical sciences.

History and Discovery

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin.[1] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile, a reaction first described by Hantzsch and Vagt in 1901.[1]

While the specific first synthesis of this compound is not well-documented in readily available literature, its synthesis is predicated on the formation of the precursor, 5-(2-hydroxyethyl)-1H-tetrazole. A synthetic route for this compound has been described in Chinese patent CN101805306A, which outlines a multi-step process starting from 3-hydroxypropanenitrile. This patent provides a practical method for the production of this compound, indicating its utility as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 18755-46-9 | [2][3] |

| Molecular Formula | C₃H₅ClN₄ | [2][3] |

| Molecular Weight | 132.55 g/mol | [2][3] |

| Appearance | Solid, Crystalline | |

| Melting Point | 100-105 °C | [3] |

| Boiling Point (Predicted) | 298.4 ± 42.0 °C | [3] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.0 ± 0.10 | [3] |

Due to the lack of publicly available, peer-reviewed spectroscopic data specifically for this compound, the following sections on NMR, IR, and Mass Spectrometry provide general characteristics expected for this structure based on the analysis of similar tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two triplet signals corresponding to the two methylene groups of the chloroethyl side chain. The methylene group adjacent to the tetrazole ring (C1') would likely appear at a different chemical shift than the methylene group bonded to the chlorine atom (C2'). A broad singlet for the N-H proton of the tetrazole ring is also anticipated, though its chemical shift can be highly variable and dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should exhibit signals for the two carbons of the ethyl chain and one signal for the carbon atom of the tetrazole ring. The chemical shifts of the ethyl carbons will be influenced by the adjacent chlorine atom and the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 2500-3200 cm⁻¹ would be indicative of the N-H stretching of the tetrazole ring. C-H stretching vibrations of the ethyl group would appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 132 and 134 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for 5-substituted tetrazoles include the loss of N₂ (28 Da) or HN₃ (43 Da).[4] Fragmentation of the chloroethyl side chain is also expected.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in Chinese patent CN101805306A. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(2-Hydroxyethyl)-1H-tetrazole

This step involves the [3+2] cycloaddition reaction between 3-hydroxypropanenitrile and sodium azide.

Materials:

-

3-Hydroxypropanenitrile

-

Sodium Azide

-

Triethylamine Hydrochloride

-

Triethylamine

-

Solvent (e.g., Toluene)

Procedure:

-

To a reaction vessel, add 3-hydroxypropanenitrile, sodium azide, triethylamine hydrochloride, and triethylamine in a suitable solvent such as toluene.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-(2-hydroxyethyl)-1H-tetrazole.

Step 2: Protection of the Tetrazole Ring

The N-H group of the tetrazole is protected to prevent side reactions during the subsequent chlorination step.

Materials:

-

5-(2-Hydroxyethyl)-1H-tetrazole

-

Triphenylchloromethane (Trityl chloride)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Dissolve 5-(2-hydroxyethyl)-1H-tetrazole in a suitable solvent like THF.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of triphenylchloromethane in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture by removing the solvent and purifying the residue to obtain the protected intermediate.

Step 3: Chlorination of the Hydroxyl Group

The hydroxyl group of the protected intermediate is converted to a chloro group using a chlorinating agent.

Materials:

-

Protected 5-(2-hydroxyethyl)-1H-tetrazole

-

Thionyl Chloride (SOCl₂)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Dissolve the protected tetrazole in a dry solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

After completion, carefully quench the excess thionyl chloride with water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the chlorinated intermediate.

Step 4: Deprotection of the Tetrazole Ring

The final step involves the removal of the protecting group under acidic conditions to yield the target compound.

Materials:

-

Protected this compound

-

Acetonitrile

-

Water

-

Hydrochloric Acid

Procedure:

-

Dissolve the chlorinated intermediate in a mixture of acetonitrile and water.

-

Add hydrochloric acid to adjust the pH to 1-2.

-

Stir the mixture at room temperature overnight.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the residue (e.g., by recrystallization) to obtain this compound.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity of this compound, the broader class of tetrazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The tetrazole ring is a key component in several FDA-approved drugs.

The chloroethyl functional group is a known alkylating agent, which can react with nucleophilic sites in biological macromolecules. This reactivity could potentially be harnessed for therapeutic purposes, for example, in the design of targeted covalent inhibitors. However, this also raises potential toxicity concerns that would need to be carefully evaluated.

Given its structure, this compound could serve as a precursor for the synthesis of compounds that target various biological pathways. For instance, it could be used to synthesize analogs of known drugs where a tetrazole ring is desired to replace a carboxylic acid group, potentially improving metabolic stability and other pharmacokinetic properties. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, based on patent literature, and its key physicochemical properties. While specific historical and biological data for this compound are limited, its structural features suggest significant potential for its use in the development of novel therapeutic agents and other functional molecules. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers and scientists working with this compound, facilitating its application in various research and development endeavors. Further investigation into the biological profile and optimization of its synthesis are warranted to fully explore the potential of this and related tetrazole derivatives.

References

A Comprehensive Technical Guide to the Synthesis of 5-Alkyl-1H-Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-alkyl-1H-tetrazole moiety is a crucial pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and overall pharmacological profile. Consequently, efficient and scalable synthetic routes to this heterocyclic core are of paramount importance. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 5-alkyl-1H-tetrazoles, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Strategies

The synthesis of 5-alkyl-1H-tetrazoles predominantly relies on the [3+2] cycloaddition reaction between an alkyl nitrile and an azide source. However, variations in catalysts, reaction conditions, and starting materials have led to a diverse array of synthetic protocols. Additionally, methods commencing from aldehydes or aldoximes offer valuable alternatives.

[3+2] Cycloaddition of Alkyl Nitriles and Azides

The most prevalent and direct approach involves the reaction of an alkyl nitrile with an azide, typically sodium azide. The reaction is often facilitated by a catalyst to enhance the reaction rate and yield.

A variety of catalysts have been developed to promote this transformation, ranging from Lewis acids to heterogeneous catalysts.

-

Zinc Salts: Zinc(II) salts, such as ZnCl₂ and ZnBr₂, are widely used, effective, and relatively inexpensive catalysts.[1][2] They are believed to activate the nitrile group, rendering it more susceptible to nucleophilic attack by the azide ion.[3] Green chemistry approaches have been developed that utilize water as the solvent in the presence of zinc salts, offering a safer and more environmentally benign process.[2][4]

-

Organotin Azides: Reagents like tributyltin azide are highly effective for the synthesis of tetrazoles, often providing high yields under relatively mild conditions.[5] However, the toxicity and difficulty in removing tin residues are significant drawbacks.[6]

-

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, various solid-supported catalysts have been investigated. Zeolites, such as CoY zeolite, have demonstrated excellent catalytic activity, offering advantages like operational simplicity and reduced environmental impact.[7][8][9] Other heterogeneous systems include silica sulfuric acid and polymer-supported catalysts.[10][11]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 5-alkyl-1H-tetrazoles.[12][13][14][15] This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[12]

Caption: General workflow for the catalytic [3+2] cycloaddition synthesis of 5-alkyl-1H-tetrazoles.

Synthesis from Aldehydes and Aldoximes

Alternative synthetic routes that avoid the direct use of potentially hazardous alkyl nitriles have been developed, starting from more readily available aldehydes or their corresponding aldoximes.

-

One-Pot Synthesis from Aldehydes: A highly efficient one-pot, three-component reaction involves an aldehyde, hydroxylamine, and an azide source.[16][17][18] In this process, the aldehyde is first converted in situ to an aldoxime, which then reacts with the azide to form the tetrazole.[17] This method is often catalyzed by copper salts.[16]

-

From Aldoximes with Diphenyl Phosphorazidate (DPPA): Aldoximes can be directly converted to 5-substituted 1H-tetrazoles using diphenyl phosphorazidate (DPPA).[19][20][21] This method offers a safer alternative to traditional azide sources.[19]

Caption: Reaction pathway for the one-pot synthesis of 5-alkyl-1H-tetrazoles from aldehydes.

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for various synthetic methods.

Table 1: [3+2] Cycloaddition of Alkyl Nitriles with Sodium Azide

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnCl₂ | Isopropanol | Reflux | 2-6 | 85-95 | [1] |

| ZnBr₂ | Water | 100 | 24 | ~90 | [2] |

| CoY Zeolite | DMF | 120 | 14 | 80-92 | [7] |

| Silica Sulfuric Acid | DMF | Reflux | 6-12 | 72-95 | [11] |

| None (Microwave) | DMF | 130 | 2 | up to 93 | [12] |

| Tributyltin Azide | Toluene | Reflux | 24 | ~85 | [5] |

Table 2: Synthesis from Aldehydes and Aldoximes

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aldehyde | Hydroxylamine, NaN₃ | Cu(OAc)₂ | DMF | 120 | 12 | 68-90 | [16] |

| Aldoxime | DPPA, DBU | None | Xylenes | Reflux | 1-24 | 43-99 | [21] |

Detailed Experimental Protocols

Protocol 1: Zinc Chloride Catalyzed Synthesis from an Alkyl Nitrile

This procedure is a general representation of the zinc-catalyzed cycloaddition.

Materials:

-

Alkyl nitrile (1.0 eq)

-

Sodium azide (1.5 eq)

-

Zinc chloride (0.5 eq)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alkyl nitrile, sodium azide, and zinc chloride.

-

Add DMF as the solvent.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water and acidify with 1 M HCl to pH ~2.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis from an Aldehyde

This protocol is adapted from the copper-catalyzed three-component reaction.[16]

Materials:

-

Alkyl aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium azide (1.5 eq)

-

Copper(II) acetate (0.2 eq)

-

Deep Eutectic Solvent (DES) (Choline chloride:Urea 1:2)

-

Water

-

Ethyl acetate

Procedure:

-

In a sealed vessel, combine the alkyl aldehyde, hydroxylamine hydrochloride, sodium azide, and copper(II) acetate in the deep eutectic solvent.

-

Heat the mixture at 100 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Conclusion

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Syntheses of 5-substituted 1H-tetrazoles catalyzed by reusable CoY zeolite. | Semantic Scholar [semanticscholar.org]

- 10. Multi-component one-pot reaction of aldehyde, hydroxylamine and sodium azide catalyzed by Cu-MCM-41 nanoparticles: a novel method for the synthesis of 5-substituted 1H-tetrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 13. One moment, please... [revroum.lew.ro]

- 14. pubs.aip.org [pubs.aip.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Using Diphenyl Phosphorazidate [organic-chemistry.org]

- 20. NDLI: A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [ndl.iitkgp.ac.in]

- 21. A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-(2-Chloroethyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-1H-tetrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a reactive chloroethyl side chain and a metabolically stable tetrazole ring makes it a valuable building block for the synthesis of a diverse range of molecules with potential therapeutic applications. Tetrazole derivatives are well-established as bioisosteres of carboxylic acids and cis-amides, offering improved pharmacokinetic profiles in drug candidates.[1][2] This guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis, stability, and key reactions, supported by experimental details and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 18755-46-9 | [3] |

| Molecular Formula | C₃H₅ClN₄ | [3] |

| Molecular Weight | 132.55 g/mol | [3] |

| Appearance | White to light-yellow crystalline powder | [4] |

| Melting Point | 100-105 °C | [4] |

Synthesis of this compound

The primary synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][5][6] While specific literature detailing the synthesis of this compound is not abundant, the general principle involves the reaction of 3-chloropropionitrile with an azide, typically sodium azide, often in the presence of a Lewis acid catalyst.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, which may be performed in a one-pot fashion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General [3+2] Cycloaddition for 5-Substituted-1H-tetrazoles

The following is a general protocol adapted from the synthesis of various 5-substituted-1H-tetrazoles and can be applied to the synthesis of this compound.[5]

Materials:

-

3-Chloropropionitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid (or another suitable Lewis acid catalyst like ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A suspension of 3-chloropropionitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (as per catalyst optimization) in DMF (10 mL) is prepared in a round-bottom flask.

-

The mixture is heated to reflux and stirred for a duration determined by reaction monitoring (e.g., via TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration and washed with a small amount of solvent.

-

The filtrate is evaporated under reduced pressure to remove the solvent.

-

The crude product is then purified by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

Chemical Reactivity Profile

The chemical reactivity of this compound is characterized by two main features: the electrophilic nature of the chloroethyl side chain and the nucleophilic and acidic properties of the tetrazole ring.

Reactions of the 2-Chloroethyl Side Chain

The primary mode of reactivity of the chloroethyl group is nucleophilic substitution, where the chlorine atom acts as a leaving group. This allows for the introduction of a wide variety of functional groups at the ethyl side chain.

A key and well-documented reaction of this compound is its conversion to 5-vinyl-1H-tetrazole through an elimination reaction.[7] This transformation is typically achieved by treatment with a base, such as sodium hydroxide.

Caption: Elimination reaction of this compound to form 5-vinyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Vinyl-1H-tetrazole [7]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

p-Methoxyphenol (as a polymerization inhibitor)

-

Chloroform (for recrystallization)

Procedure:

-

A solution of this compound and sodium hydroxide in water is prepared.

-

A small amount of p-methoxyphenol is added to inhibit the polymerization of the vinyl product.

-

The reaction mixture is heated to reflux for 2 hours.

-

After cooling, the product is isolated and purified by recrystallization from chloroform (with charcoal treatment) to yield 5-vinyl-1H-tetrazole.

-

A yield of 70% has been reported for this transformation.[7]

The chloroethyl group is susceptible to attack by a variety of nucleophiles, enabling the synthesis of a diverse array of 5-(2-substituted ethyl)-1H-tetrazoles.

Caption: General nucleophilic substitution at the chloroethyl side chain.

Reactions of the Tetrazole Ring

The tetrazole ring itself exhibits characteristic reactivity, primarily involving the acidic N-H proton and the nucleophilic nitrogen atoms.

The tetrazole ring can undergo alkylation at the nitrogen atoms. The reaction of 5-substituted-1H-tetrazoles with alkylating agents can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions.[9][10][11]

Caption: N-alkylation of this compound leading to isomeric products.

Stability and Decomposition

Spectroscopic Data

¹H NMR (predicted):

-

A triplet corresponding to the -CH₂-Cl protons.

-

A triplet corresponding to the -CH₂-tetrazole protons.

-

A broad singlet for the N-H proton of the tetrazole ring.

¹³C NMR (predicted):

-

A signal for the carbon of the -CH₂-Cl group.

-

A signal for the carbon of the -CH₂-tetrazole group.

-

A signal for the C5 carbon of the tetrazole ring.

Conclusion

This compound is a valuable synthetic intermediate with a dual reactivity profile. The chloroethyl side chain readily undergoes nucleophilic substitution and elimination reactions, providing a handle for the introduction of diverse functionalities. The tetrazole ring, with its acidic proton and nucleophilic nitrogens, can participate in alkylation and other reactions characteristic of this heterocycle. A thorough understanding of this reactivity is crucial for its effective utilization in the design and synthesis of novel compounds for drug discovery and materials science. Further research to quantify the kinetics and yields of its various reactions and to explore its biological activity is warranted.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

- 10. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 5-(2-Chloroethyl)-1H-tetrazole and its Analogs as Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-chloroethyl)-1H-tetrazole and its longer-chain analog, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, as key intermediates in the synthesis of the pharmaceutical agent Cilostazol. Detailed experimental protocols, quantitative data, and a visualization of the drug's signaling pathway are presented to facilitate research and development in this area.

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the pharmacological properties of a molecule.[1][2] While this compound itself is a reactive intermediate, its analog, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is a well-established precursor in the industrial synthesis of Cilostazol, a medication used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[3][4]

Cilostazol is a phosphodiesterase III (PDE3) inhibitor that exhibits antiplatelet and vasodilatory effects.[3] The synthesis of Cilostazol typically involves the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with a chloroalkyl-tetrazole derivative, highlighting the critical role of this class of intermediates.[5][6]

Application: Synthesis of Cilostazol

The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key building block in the synthesis of Cilostazol. The chloroalkyl group allows for a nucleophilic substitution reaction with the hydroxyl group of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone to form the final ether linkage in the Cilostazol molecule.

Experimental Workflow for Cilostazol Synthesis

The overall synthetic strategy involves two main stages: the synthesis of the tetrazole intermediate and its subsequent coupling with the quinolinone core.

Quantitative Data

The synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone has been reported with varying conditions, yielding high purity and good yields.

| Intermediate | Reactant | Base(s) | Solvent | Yield (%) | Purity (%) | Reference |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | K2CO3, NaOH, Na2SO3 | 66.7% Ethanol | 92.5 | 99.8 | [3] |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | K2CO3, KOH | Isopropanol | 85.0 | 99.8 | [1] |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | K2CO3, KOH | Ethanol | 84.3 | 99.8 | [1] |

| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | NaOH, Na2SO4, Aliquat 336 | Water/Toluene | 88 | 99 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

This protocol describes the synthesis of the key tetrazole intermediate from N-(5-chloropentanoyl)-cyclohexylamine.

Materials:

-

N-(5-chloropentanoyl)-cyclohexylamine

-

Phosphorus pentachloride (PCl₅)

-

Toluene

-

Azidotrimethylsilane (TMSN₃)

-

Water

Procedure:

-

In a suitable reaction vessel, mix 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine with 15.9 g of phosphorus pentachloride in 120 g of toluene at room temperature.

-

Stir the mixture for approximately 3 hours.

-

Add 9.8 g of azidotrimethylsilane to the reaction mixture.

-

Continue stirring at room temperature for about 16 hours.

-

After the reaction is complete, add 50 g of water to quench the reaction.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with 40 g of water.

-

Completely evaporate the toluene under vacuum at a temperature of approximately 45-50°C.

-

The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (approximately 13.3 g, ~93% molar yield).[7]

Protocol 2: Synthesis of Cilostazol

This protocol details the synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Materials:

-

1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol)

-

6-Hydroxy-3,4-dihydroquinolinone (180 g, 1.1 mol)

-

Potassium carbonate (385 g, 2.79 mol)

-

Sodium hydroxide (36 g, 0.9 mol)

-

Sodium sulfite (9 g, 0.071 mol)

-

66.7% Ethanol (1600 g)

-

Water

Procedure:

-

In a 5000L reactor, add 296 g of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g of 6-hydroxy-3,4-dihydroquinolinone, 385 g of potassium carbonate, 36 g of sodium hydroxide, 9 g of sodium sulfite, and 1600 g of 66.7% ethanol.[3]

-

Heat the mixture to reflux and maintain for 8 hours.[3]

-

After the reaction is complete, add 600 g of water and stir at reflux for an additional 40 minutes.[3]

-

Allow the mixture to stand for stratification and separate the phases. The alkaline aqueous phase can be transferred to a wastewater system.[3]

-

Cool the organic phase to 5°C, and stir to induce crystallization.[3]

-

Filter the crystallized product and rinse with a portion of ethanol.[3]

-

Dry the solid under reduced pressure at 85°C to obtain Cilostazol as a white solid (377 g, 92.5% yield, 99.8% purity).[3]

Mechanism of Action of Cilostazol

Cilostazol's therapeutic effects are primarily mediated through the inhibition of phosphodiesterase type 3 (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in both vascular smooth muscle cells and platelets.

In vascular smooth muscle, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light-chain kinase (MLCK). The inhibition of MLCK leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow.[8]